molecular formula C6H10FN B13272854 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane

6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B13272854
M. Wt: 115.15 g/mol
InChI Key: IMMWJRVCHSZLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structure, which includes a fluoromethyl group and an azabicyclohexane core. This compound is of significant interest in medicinal chemistry due to its potential applications in drug discovery and development. The presence of the fluoromethyl group enhances its chemical stability and biological activity, making it a valuable scaffold for the synthesis of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.

Industrial Production Methods: Industrial production of this compound may involve the use of multigram synthesis techniques starting from commercially available compounds. The diastereomeric mixture obtained by the reaction of TMSCF3 – NaI system with non-activated cyclopentene fragment can be effectively separated by flash column chromatography . Further simple chemical transformations produce diastereopure amines and carboxylic acids, which are promising building blocks for drug discovery.

Chemical Reactions Analysis

Types of Reactions: 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new bioactive compounds.

    Substitution: The fluoromethyl group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions include various fluorinated and non-fluorinated derivatives, which can be further explored for their biological activities.

Scientific Research Applications

6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s fluoromethyl group enhances its binding affinity to certain receptors, making it a potent ligand for drug discovery . The azabicyclohexane core provides a rigid structure that can interact with various biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of a fluoromethyl group and an azabicyclohexane core. This combination provides enhanced chemical stability, biological activity, and potential for drug discovery compared to other similar compounds.

Properties

IUPAC Name

6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-1-4-5-2-8-3-6(4)5/h4-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMWJRVCHSZLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CF)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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